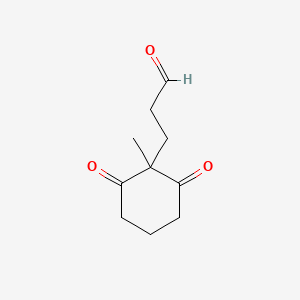

3-(1-Methyl-2,6-dioxocyclohexyl)propanal

Description

Structural Classification within Cyclic β-Diketone Derivatives

As a member of the cyclic β-diketone family, 3-(1-Methyl-2,6-dioxocyclohexyl)propanal is characterized by a 1,3-dicarbonyl motif constrained within a cyclohexyl ring system. nih.gov The presence of a methyl group at the alpha position to both carbonyls and a propanal side chain further functionalizes this core structure.

The reactivity of this compound is largely dictated by the β-diketone moiety, which can exist in equilibrium between its keto and enol tautomeric forms. researchgate.net This keto-enol tautomerism is a hallmark of β-dicarbonyl compounds and is crucial to their chemical behavior, influencing their acidity, nucleophilicity, and ability to coordinate with metal ions. researchgate.netfrontiersin.org The equilibrium between these forms is influenced by factors such as the solvent and the presence of other functional groups. researchgate.net

Table 1: Structural Features of this compound

| Feature | Description |

| Core Structure | 2,6-Dioxocyclohexyl |

| Key Functional Group | β-Diketone |

| Substituents | 1-Methyl group, 3-Propanal side chain |

| Potential Tautomerism | Keto-enol tautomerism |

Historical Perspective of 2,6-Dioxocyclohexyl and Analogous Core Structures in Chemical Research

The 2,6-dioxocyclohexyl core structure is a well-established motif in organic chemistry. Historically, research on cyclic β-diketones has been extensive, driven by their utility as synthetic intermediates. mdpi.com These structures are valuable building blocks for the construction of more complex molecules, including various heterocyclic compounds.

Early research into analogous structures like dimedone (5,5-dimethylcyclohexane-1,3-dione) laid the groundwork for understanding the chemical properties and reactivity of the 2,6-dioxocyclohexyl core. These studies explored their condensation reactions, alkylation, and use in the synthesis of various organic compounds. The development of synthetic methodologies for these core structures has been a continuous area of investigation, evolving from classical condensation reactions to more sophisticated modern synthetic techniques. mdpi.com

Overview of Academic Research Trajectories for the Compound

While specific research exclusively focused on this compound is not extensively documented in publicly available literature, the research trajectories for analogous cyclic β-diketone derivatives provide a clear indication of its potential areas of academic investigation. These trajectories can be broadly categorized as:

Synthetic Methodology: Developing novel and efficient methods for the synthesis of functionalized cyclic β-diketones. This includes exploring new catalysts, reaction conditions, and starting materials to access a diverse range of derivatives. mdpi.com

Medicinal Chemistry: Investigating the biological activities of these compounds. The β-diketone moiety is a known pharmacophore, and derivatives are often screened for various therapeutic properties. mdpi.com

Coordination Chemistry: Studying the formation and properties of metal complexes. The enolate form of β-diketones acts as a bidentate ligand, forming stable complexes with a wide range of metal ions. frontiersin.org

Materials Science: Exploring the use of these compounds and their metal complexes in the development of new materials with specific optical, electronic, or magnetic properties.

Table 2: Potential Research Applications Based on Structural Analogs

| Research Area | Potential Application of this compound |

| Organic Synthesis | Precursor for heterocyclic synthesis, building block for complex natural products. |

| Medicinal Chemistry | Scaffold for the development of novel therapeutic agents. |

| Coordination Chemistry | Ligand for the synthesis of metal complexes with catalytic or material applications. |

Interdisciplinary Significance in Organic Synthesis and Molecular Sciences

The interdisciplinary significance of this compound and its structural class lies in their ability to bridge different fields of chemistry. In organic synthesis, the compound serves as a versatile synthon, with the aldehyde and diketone functionalities offering multiple sites for chemical modification.

In the broader molecular sciences, the study of such molecules contributes to a fundamental understanding of chemical reactivity, stereochemistry, and non-covalent interactions. The investigation of its tautomeric equilibrium provides insights into the subtle energetic balances that govern molecular structure and function. researchgate.net Furthermore, its potential to form self-assembled structures and interact with biological macromolecules makes it a person of interest in supramolecular chemistry and chemical biology.

Structure

3D Structure

Properties

Molecular Formula |

C10H14O3 |

|---|---|

Molecular Weight |

182.22 g/mol |

IUPAC Name |

3-(1-methyl-2,6-dioxocyclohexyl)propanal |

InChI |

InChI=1S/C10H14O3/c1-10(6-3-7-11)8(12)4-2-5-9(10)13/h7H,2-6H2,1H3 |

InChI Key |

PSMYASDGNWHELY-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(=O)CCCC1=O)CCC=O |

Origin of Product |

United States |

Synthetic Methodologies and Route Design for 3 1 Methyl 2,6 Dioxocyclohexyl Propanal

Retrosynthetic Analysis of the Compound

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical steps. amazonaws.com For 3-(1-Methyl-2,6-dioxocyclohexyl)propanal, the primary disconnections would logically occur at the bond connecting the propanal side chain to the cyclohexanedione ring and within the ring structure itself.

A primary retrosynthetic disconnection would sever the C-C bond between the cyclohexanedione ring and the propanal side chain. This suggests an alkylation of a pre-formed 1-methyl-2,6-dioxocyclohexyl carbanion with a suitable three-carbon electrophile bearing a protected aldehyde functionality.

Further disconnection of the 1-methyl-2,6-dioxocyclohexyl ring system itself would lead to simpler acyclic precursors. A logical break would be at the C-C bonds formed during the cyclization, suggesting a Dieckmann or Thorpe-Ziegler type condensation of a linear diester or dinitrile precursor. The methyl group could be introduced either before or after cyclization, presenting different strategic possibilities.

Approaches to the 1-Methyl-2,6-dioxocyclohexyl Ring System

The formation of the core 1-methyl-2,6-dioxocyclohexyl ring is a critical phase of the synthesis. Several methodologies can be employed to construct this substituted cyclohexanedione scaffold.

Condensation Reactions for Cyclohexanedione Formation

Cyclohexanedione rings are commonly synthesized through intramolecular condensation reactions of linear precursors. The Dieckmann condensation, which involves the intramolecular cyclization of a diester in the presence of a base, is a classic and effective method. For the synthesis of a cyclohexanedione ring, a substituted pimelic acid diester would be a suitable starting material.

For instance, the self-condensation of diethyl succinate (B1194679) using sodium ethoxide is a known method to produce 2,5-dicarbethoxy-1,4-cyclohexanedione, which can then be hydrolyzed and decarboxylated to yield 1,4-cyclohexanedione. orgsyn.orgchemicalbook.com A similar strategy could be adapted using appropriately substituted precursors to generate the 2,6-dioxo isomer. Grinding aldehydes with 5,5-dimethyl-1,3-cyclohexanedione has also been shown to be an efficient, environmentally friendly method for condensation reactions. tandfonline.comtandfonline.com Additionally, the condensation of 1,3-cyclohexanedione (B196179) with aromatic aldehydes can be catalyzed by acidic ionic liquids. researchgate.net

| Reaction Type | Precursors | Reagents | Product |

| Dieckmann Condensation | Substituted Pimelic Acid Diester | Base (e.g., Sodium Ethoxide) | Substituted Cyclohexanedione |

| Knoevenagel Condensation | Aldehyde and 5,5-dimethyl-1,3-cyclohexanedione | Grinding (solvent-free) or Acidic Ionic Liquid | Arylmethylene bis(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one) |

Enamine Chemistry in Methylated 2,6-Dioxocyclohexyl Synthesis

Enamine chemistry offers a powerful tool for the synthesis and functionalization of cyclic ketones. enamine.net Enamines, formed from the reaction of a ketone with a secondary amine, can act as nucleophiles in alkylation and acylation reactions. This approach can be particularly useful for introducing the methyl group onto the cyclohexanedione ring in a controlled manner.

The reaction of a cyclohexanedione with a secondary amine like pyrrolidine (B122466) or morpholine (B109124) would generate the corresponding enamine. This enamine can then be regioselectively alkylated at the alpha-carbon with an electrophile such as methyl iodide. Subsequent hydrolysis of the resulting iminium salt would regenerate the ketone, now bearing a methyl group at the desired position. The stereochemistry of these reactions can often be controlled by the specific reaction conditions and the nature of the enamine. rsc.org

Biomimetic and Dearomatization Strategies for Related Scaffolds

Biomimetic synthesis attempts to mimic the reaction cascades observed in nature to construct complex molecules efficiently. nih.govbohrium.comresearchgate.net These strategies often involve dearomatization of a phenolic precursor to generate a cyclohexanedione-containing intermediate. While not a direct synthesis of the target molecule, these approaches provide inspiration for novel routes.

A hypothetical biomimetic approach could involve the oxidative dearomatization of a cresol (B1669610) derivative (methylphenol) to generate a methyl-substituted cyclohexadienone, which could then be further manipulated to form the desired 2,6-dioxo scaffold. Such strategies are often characterized by their efficiency and ability to generate molecular complexity rapidly. vu.nl

Regioselective Methylation of the Cyclohexanedione Ring

If the cyclohexanedione ring is synthesized without the methyl group, a subsequent regioselective methylation step is required. Direct methylation of a symmetrical cyclohexanedione can lead to a mixture of products. Therefore, strategies to control the regioselectivity are crucial.

One approach involves the use of protecting groups to block one of the alpha-positions, directing methylation to the desired carbon. Another strategy is to leverage the differential acidity of the alpha-protons. In an unsymmetrical cyclohexanedione, the more acidic proton can be selectively removed by a suitable base, and the resulting enolate can be trapped with a methylating agent. The choice of base and reaction conditions is critical for achieving high regioselectivity. nih.gov

Elaboration of the Propanal Side Chain

Once the 1-methyl-2,6-dioxocyclohexyl ring system is in hand, the final stage is the introduction of the propanal side chain. This is typically achieved through an alkylation reaction.

The cyclohexanedione can be deprotonated with a base to form an enolate, which then acts as a nucleophile. This enolate can react with a three-carbon electrophile containing a protected aldehyde group. A common choice for the electrophile would be a 3-halopropanal acetal (B89532), such as 3-bromopropionaldehyde dimethyl acetal. The acetal serves as a protecting group for the aldehyde, preventing it from undergoing undesired reactions under the basic conditions of the alkylation.

Carbon-Carbon Bond Forming Reactions for Aldehyde Incorporation

The key step in the synthesis of this compound is the formation of a carbon-carbon bond between the 1-methylcyclohexane-2,6-dione core and a three-carbon aldehyde synthon. The classic and most direct approach for this transformation is the Michael addition reaction. wikipedia.orgmasterorganicchemistry.com

In this context, 1-methylcyclohexane-2,6-dione, or its corresponding enolate, acts as the Michael donor. The acidity of the C4 protons (pKa ≈ 11 in DMSO) allows for easy deprotonation with a mild base to form a stabilized enolate. The choice of the Michael acceptor is crucial for the successful incorporation of the propanal side chain. Acrolein (propenal) is the most direct and atom-economical Michael acceptor for this purpose.

The reaction mechanism involves the nucleophilic attack of the enolate of 1-methylcyclohexane-2,6-dione onto the β-carbon of acrolein, followed by protonation of the resulting enolate to yield the desired product, this compound.

Table 1: Key Reactants for Michael Addition

| Reactant Type | Specific Compound | Role in Reaction |

| Michael Donor | 1-Methylcyclohexane-2,6-dione | Nucleophile |

| Michael Acceptor | Acrolein | Electrophile |

| Base (Catalyst) | Triethylamine, DBU, etc. | Enolate formation |

Alternative strategies for introducing the three-carbon side chain could involve alkylation with a 3-halopropanal equivalent, such as 3-bromopropionaldehyde dimethyl acetal. This approach would necessitate a subsequent hydrolysis step to unmask the aldehyde functionality. However, the Michael addition to acrolein is generally preferred due to its efficiency and atom economy.

Stereoselective Introduction of the Propanal Moiety

The introduction of the propanal moiety at the C4 position of the 1-methylcyclohexane-2,6-dione ring does not create a new stereocenter on the cyclohexane (B81311) ring itself, as the C4 position is not a chiral center in the product. However, if the starting material were chiral or if subsequent transformations were to introduce chirality, the stereoselectivity of the Michael addition could become a critical factor.

While the specific stereoselective synthesis of this compound is not extensively documented, general principles of asymmetric Michael additions can be applied. The use of chiral organocatalysts, such as proline derivatives or cinchona alkaloids, has been shown to induce high levels of enantioselectivity in the Michael addition of cyclic diones to α,β-unsaturated aldehydes. nih.govacs.org These catalysts operate by forming a chiral enamine or iminium ion intermediate, which then directs the stereochemical outcome of the reaction.

For instance, a chiral primary or secondary amine catalyst could be employed to facilitate an enantioselective reaction, should a chiral variant of the target molecule be desired.

One-Pot and Cascade Synthesis Approaches to this compound

One-pot and cascade reactions offer significant advantages in terms of efficiency, reduced waste, and operational simplicity. For the synthesis of this compound and its derivatives, domino reactions initiated by a Michael addition are particularly relevant.

Domino Michael Reactions

A domino Michael reaction sequence can be envisioned for the synthesis of more complex structures derived from this compound. For example, after the initial Michael addition of 1-methylcyclohexane-2,6-dione to an α,β-unsaturated aldehyde, the newly formed aldehyde functionality in the product could potentially participate in a subsequent intramolecular reaction.

While a direct intramolecular reaction for this compound itself is not immediately obvious without further functionalization, the principle of domino Michael reactions is well-established for the synthesis of functionalized cyclohexanone (B45756) derivatives. nih.govresearchgate.net These reactions often involve a Michael addition followed by an aldol (B89426) condensation or another cyclization event. rsc.org For instance, if a different Michael acceptor were used, one that contains an additional electrophilic site, a subsequent intramolecular cyclization could be triggered.

Catalytic Systems in the Synthesis of the Compound

The choice of catalyst is pivotal for achieving high yield and selectivity in the synthesis of this compound. Both base and acid catalysis can be employed for the key Michael addition step.

Base Catalysis: A wide range of bases can be used to catalyze the Michael addition by promoting the formation of the enolate from 1-methylcyclohexane-2,6-dione. These include:

Organic bases: Triethylamine (TEA), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), and proline.

Inorganic bases: Potassium carbonate (K₂CO₃), sodium hydroxide (B78521) (NaOH), and sodium ethoxide (NaOEt).

The choice of base can influence the reaction rate and the formation of side products.

Organocatalysis: As mentioned in the context of stereoselectivity, organocatalysts can play a dual role in both activating the reactants and controlling the stereochemical outcome. Chiral secondary amines, such as proline and its derivatives, are particularly effective in catalyzing Michael additions of ketones and aldehydes to α,β-unsaturated carbonyl compounds. nih.gov

Metal-Based Catalysis: While less common for this specific transformation, certain Lewis acids or transition metal complexes can also catalyze Michael additions. For instance, ruthenium complexes have been used for the C-alkylation of 1,3-dicarbonyl compounds. rsc.orgrsc.org These catalysts can offer alternative reactivity and selectivity profiles.

Table 2: Comparison of Catalytic Systems

| Catalyst Type | Examples | Advantages | Considerations |

| Base Catalysis | TEA, DBU, K₂CO₃ | Readily available, cost-effective | Potential for side reactions |

| Organocatalysis | Proline, Cinchona alkaloids | Mild conditions, potential for stereocontrol | Higher cost, catalyst loading |

| Metal-Based Catalysis | Ru complexes, Lewis acids | Unique reactivity | Cost, toxicity, removal of metal residues |

Yield Optimization and Scalability Studies for Laboratory and Industrial Research

Optimizing the yield and ensuring the scalability of the synthesis are crucial for both academic and industrial applications. Key parameters to consider for the Michael addition of 1-methylcyclohexane-2,6-dione to acrolein include:

Solvent: The choice of solvent can significantly impact the reaction rate and yield. Aprotic polar solvents like THF, DMF, or acetonitrile (B52724) are often suitable.

Temperature: The reaction is typically carried out at room temperature, but gentle heating may be required to drive the reaction to completion. However, higher temperatures can also lead to undesired side reactions.

Concentration: The concentration of the reactants can influence the reaction kinetics.

Stoichiometry: The molar ratio of the Michael donor to the Michael acceptor should be carefully controlled to maximize the yield of the desired product and minimize the formation of byproducts from double addition.

For industrial-scale synthesis, several factors need to be addressed:

Cost of reagents: The cost-effectiveness of the starting materials, catalyst, and solvent is a primary consideration.

Process safety: The handling of potentially hazardous reagents like acrolein requires strict safety protocols.

Work-up and purification: The isolation and purification of the final product should be efficient and scalable. Chromatography, which is common in a laboratory setting, may not be feasible for large-scale production. Crystallization or distillation are often preferred.

Continuous flow chemistry: For large-scale production, transitioning from a batch process to a continuous flow setup can offer advantages in terms of safety, efficiency, and consistency. acs.org

Chemical Reactivity and Mechanistic Investigations of 3 1 Methyl 2,6 Dioxocyclohexyl Propanal

Reactivity Profile of the 2,6-Dioxocyclohexyl Moiety

The 2,6-dioxocyclohexyl portion of the molecule, a derivative of 1,3-cyclohexanedione (B196179), is characterized by the presence of two carbonyl groups separated by a methylene (B1212753) group. This arrangement confers significant reactivity to the ring system.

Enolization and Keto-Enol Tautomerism Studies

The 1,3-dicarbonyl system of the 2,6-dioxocyclohexyl moiety readily undergoes keto-enol tautomerism, a process where a proton migrates from an α-carbon to a carbonyl oxygen. In solution, 3-(1-Methyl-2,6-dioxocyclohexyl)propanal exists in equilibrium between its diketo form and its enol tautomers. The enol form is particularly stable due to the formation of a conjugated system and the potential for intramolecular hydrogen bonding. wikipedia.orgresearchgate.net

The equilibrium generally favors the enol tautomer, a common characteristic for 1,3-cyclohexanediones. wikipedia.org The presence of the methyl group at the C1 position does not significantly alter this preference. The enolization can occur towards either carbonyl group, leading to two possible enol forms.

Table 1: Keto-Enol Tautomerism of the 2,6-Dioxocyclohexyl Moiety

| Tautomer | Structure | Key Features |

|---|---|---|

| Diketo Form |  |

Two distinct carbonyl groups. |

| Enol Form 1 |  |

Hydroxyl group at C2, double bond between C1 and C2. |

Note: The structures are illustrative representations of the tautomeric forms.

Nucleophilic Additions to Carbonyl Groups

The carbonyl carbons of the 2,6-dioxocyclohexyl ring are electrophilic and thus susceptible to nucleophilic attack. This reactivity is a cornerstone of many synthetic transformations. Nucleophiles can add to either of the carbonyl groups, and the regioselectivity of the addition can often be controlled by the reaction conditions and the nature of the nucleophile.

Common nucleophiles that react with 1,3-dicarbonyl compounds include organometallic reagents, amines, and alcohols. The initial addition product is a tetrahedral intermediate which can then be protonated to yield a hydroxyl-substituted product.

Electrophilic Reactions on the Ring System

While the carbonyl groups themselves are electrophilic, the enol form of the 2,6-dioxocyclohexyl moiety is electron-rich and can react with electrophiles. The α-carbon (C2), situated between the two carbonyl groups, is particularly nucleophilic in the enolate form. Alkylation and acylation reactions, for instance, typically occur at this position.

However, the presence of the methyl group at C1 in this compound blocks this position for substitution. Therefore, electrophilic attack is more likely to occur at the γ-position (C4) of the enolate, although this is generally less favored. The methyl group is considered an ortho-para directing group in the context of electrophilic aromatic substitution, and similar directing effects can be observed in this cyclic system, favoring substitution at positions ortho and para to the methyl group. libretexts.org

Reactivity of the Propanal Functional Group

The propanal side chain introduces the characteristic reactivity of an aldehyde, providing a second reactive center within the molecule.

Aldehyde-Specific Transformations (e.g., Aldol (B89426), Knoevenagel)

The aldehyde group of this compound can participate in a variety of classic aldehyde reactions.

Aldol Condensation: In the presence of a base or acid, the aldehyde can undergo self-condensation or a crossed aldol condensation with another enolizable carbonyl compound. pearson.comwikipedia.org The α-protons of the propanal moiety are acidic and can be removed to form an enolate, which then acts as a nucleophile. The reaction with another molecule of the aldehyde would lead to a β-hydroxy aldehyde, which can subsequently dehydrate to form an α,β-unsaturated aldehyde. youtube.com

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene group, such as malonic acid or its esters, in the presence of a weak base. wikipedia.org The product is typically an α,β-unsaturated compound. The Knoevenagel condensation is a versatile method for carbon-carbon bond formation. orientjchem.org

Table 2: Representative Aldehyde Transformations

| Reaction | Reactant | Catalyst | Product Type |

|---|---|---|---|

| Aldol Condensation | Self-condensation | Base or Acid | β-Hydroxy aldehyde / α,β-Unsaturated aldehyde |

Michael Addition Reactions Initiated by the Aldehyde

While the aldehyde itself is an electrophile, it can be converted into a nucleophile for Michael additions. For instance, in the presence of a suitable catalyst, the enolate of the propanal group can act as a Michael donor.

More commonly, the α,β-unsaturated product formed from an initial Aldol or Knoevenagel condensation of the propanal group can act as a Michael acceptor. wikipedia.org In this scenario, a nucleophile (the Michael donor) adds to the β-carbon of the newly formed conjugated system. The 1,3-dicarbonyl moiety of another molecule of this compound could potentially serve as the Michael donor in a self-condensation context. rsc.orgyoutube.com

Oxidative Transformations of the Compound

The aldehyde functional group in this compound is susceptible to oxidation, primarily yielding the corresponding carboxylic acid. This transformation can be achieved using a variety of common oxidizing agents. ncert.nic.in

The oxidation process typically involves the formation of a gem-diol intermediate through the nucleophilic addition of water to the carbonyl group. libretexts.org This intermediate is then oxidized to the final carboxylic acid product. libretexts.org Reagents such as potassium permanganate (B83412) (KMnO₄), potassium dichromate (K₂Cr₂O₇), and nitric acid (HNO₃) are effective for this conversion. ncert.nic.in A milder and more selective method for aldehyde oxidation is the Tollens' test, which utilizes a silver-ammonia complex [Ag(NH₃)₂]⁺. libretexts.orgkhanacademy.org In this reaction, the aldehyde is oxidized to the carboxylate anion, while the silver(I) ions are reduced to elemental silver, forming a characteristic silver mirror. libretexts.org

A more specialized oxidative transformation involves the reaction of the aldehyde with the adjacent β-dicarbonyl moiety. A copper-catalyzed oxidative esterification has been developed for the reaction between aldehydes and β-dicarbonyl compounds using tert-butyl hydroperoxide (TBHP) as the oxidant. acs.org This reaction stereoselectively produces enol esters. acs.org In the context of this compound, an intramolecular version of this reaction could potentially lead to a cyclic enol ester, although intermolecular reactions with other β-dicarbonyl compounds are also feasible. acs.org

Table 1: Oxidative Transformations

| Reaction | Reagent(s) | Product Type |

|---|---|---|

| Oxidation of Aldehyde | KMnO₄, K₂Cr₂O₇, or HNO₃ | Carboxylic Acid |

| Tollens' Reaction | [Ag(NH₃)₂]⁺OH⁻ | Carboxylate Anion |

Reductive Transformations of the Compound

The aldehyde group of this compound is readily reduced to a primary alcohol, yielding 3-(1-Methyl-2,6-dioxocyclohexyl)propan-1-ol. This is a common transformation in organic synthesis. ncert.nic.in

The reduction is typically accomplished using hydride-based reducing agents. libretexts.org Sodium borohydride (B1222165) (NaBH₄) and lithium aluminium hydride (LiAlH₄) are the most common reagents for this purpose. ncert.nic.inlibretexts.org NaBH₄ is a milder reagent and is often preferred for its selectivity in reducing aldehydes and ketones in the presence of less reactive functional groups like esters. wikipedia.org The reaction mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the reducing agent to the electrophilic carbonyl carbon of the aldehyde. libretexts.org This forms a tetrahedral alkoxide intermediate, which is subsequently protonated during workup (e.g., by adding water or a dilute acid) to give the primary alcohol. libretexts.orgchemguide.co.uk

While the ketone groups of the cyclohexanedione ring can also be reduced, this generally requires harsher conditions or stronger reducing agents than those needed for the aldehyde. wikipedia.org Therefore, selective reduction of the aldehyde in the presence of the ketones is highly feasible. wikipedia.org

Table 2: Reductive Transformations

| Reaction | Reagent(s) | Product Type |

|---|---|---|

| Aldehyde Reduction | NaBH₄ or LiAlH₄ | Primary Alcohol |

Substitution Reactions and Functional Group Interconversions

The structure of this compound allows for several functional group interconversions. The aldehyde can be converted into various other functionalities, and the alcohol product from its reduction can serve as a precursor for substitution reactions.

The primary alcohol obtained from the reduction of the aldehyde can be converted into a good leaving group, such as a tosylate or a halide, facilitating nucleophilic substitution reactions. acs.org For example, reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) would yield the corresponding tosylate. This tosylate can then be displaced by a wide range of nucleophiles.

Furthermore, the α-carbon of the 2-methyl-1,3-cyclohexanedione moiety is acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups. ncert.nic.in This allows for deprotonation by a suitable base to form a stabilized enolate. This enolate is a potent nucleophile and can participate in substitution reactions, most notably alkylation reactions with alkyl halides. This C-alkylation provides a route to introduce further substituents at the 2-position of the cyclohexanedione ring.

Cyclization and Annulation Reactions Involving the Compound

The bifunctional nature of this compound makes it an excellent substrate for both intramolecular and intermolecular cyclization and annulation reactions. These reactions are fundamental in constructing complex polycyclic systems.

An important intermolecular reaction is the Robinson annulation, which is a combination of a Michael addition and a subsequent aldol condensation. youtube.com The 2-methyl-1,3-cyclohexanedione component can act as the Michael donor. wikipedia.orgmasterorganicchemistry.com It can react with an α,β-unsaturated ketone, such as methyl vinyl ketone (MVK), in the presence of a base. thieme-connect.com The reaction proceeds via the formation of an enolate from the dione (B5365651), which then undergoes a 1,4-conjugate addition to the MVK. wikipedia.org The resulting intermediate then undergoes an intramolecular aldol condensation, followed by dehydration, to form a new six-membered ring fused to the original cyclohexanedione. This specific reaction sequence starting from 2-methyl-1,3-cyclohexanedione and MVK is famously used in the synthesis of the Wieland-Miescher ketone, a key intermediate in steroid synthesis. thieme-connect.comucl.ac.uk

The active methylene hydrogens of the dione ring can also participate in Knoevenagel condensations with other aldehydes or ketones. wikipedia.orgorientjchem.org This reaction involves a nucleophilic addition of the enolized dione to a carbonyl group, followed by dehydration to yield an α,β-unsaturated product. wikipedia.orgorientjchem.org For instance, the condensation of 1,3-cyclohexanediones with aromatic aldehydes is a well-established method for synthesizing xanthene derivatives. researchgate.netresearchgate.net

Intramolecularly, the propanal side chain can potentially react with the dione ring. Under basic conditions, an intramolecular aldol reaction could occur, where the enolate formed on the cyclohexanedione ring attacks the aldehyde carbonyl. This would lead to the formation of a bicyclic β-hydroxy ketone, which could subsequently dehydrate.

Table 3: Key Cyclization and Annulation Reactions

| Reaction Name | Reactant(s) | Key Intermediate(s) | Product Type |

|---|---|---|---|

| Robinson Annulation | Compound + α,β-Unsaturated Ketone | Enolate, Michael Adduct | Fused Bicyclic System |

| Knoevenagel Condensation | Compound + Aldehyde/Ketone | Enolate | α,β-Unsaturated Dicarbonyl |

Role in Advanced Organic Synthesis and Functional Material Research

3-(1-Methyl-2,6-dioxocyclohexyl)propanal as a Key Synthetic Intermediate for Complex Molecules

The 1,3-cyclohexanedione (B196179) motif is a cornerstone in the synthesis of a plethora of complex organic molecules, including natural products. researchgate.net Its derivatives serve as versatile scaffolds due to the presence of highly active methylene (B1212753) protons and two carbonyl groups. researchgate.netjournalcra.com This reactivity allows for a wide range of chemical transformations. For instance, the core structure can undergo alkylation, acylation, and various condensation reactions.

Given these precedents, this compound is poised to be an invaluable intermediate. The aldehyde group can be readily transformed into a variety of other functional groups or used in olefination reactions to build carbon-carbon bonds. The dicarbonyl portion of the molecule allows for the construction of intricate ring systems. For example, derivatives of 1,3-cyclohexanedione have been instrumental in the total synthesis of complex alkaloids like (±)-aspidospermidine. researchgate.net The synthesis of such complex molecules often involves a series of carefully orchestrated steps where the reactivity of the dione (B5365651) core is harnessed to build molecular complexity.

Table 1: Potential Transformations of this compound in Complex Molecule Synthesis

| Reaction Type | Reagent/Condition | Potential Product Feature |

| Wittig Reaction | Phosphonium ylide | Carbon-carbon double bond formation |

| Grignard Reaction | Organomagnesium halide | Secondary alcohol formation |

| Reductive Amination | Amine, reducing agent | Amino group incorporation |

| Knoevenagel Condensation | Active methylene compound | α,β-unsaturated system |

Precursor in the Synthesis of Polycyclic and Bicyclic Architectures

Polycyclic and bicyclic compounds are of great interest in medicinal chemistry and materials science due to their rigid structures and defined three-dimensional shapes. nih.govwikipedia.org The fusion of multiple rings can lead to unique biological activities and physical properties. Cyclic β-dicarbonyl compounds, such as 1,3-cyclohexanedione, are excellent starting materials for the construction of such frameworks. researchgate.net

The structure of this compound is ideally suited for the synthesis of fused ring systems. The dicarbonyl moiety can participate in annulation reactions, where a new ring is built onto the existing cyclohexane (B81311) core. For instance, Robinson annulation, a classic method for forming six-membered rings, could be employed. Furthermore, intramolecular aldol (B89426) condensation reactions involving the propanal side chain could lead to the formation of bicyclic systems. The strategic use of the different reactive sites within the molecule would allow for the controlled and stepwise construction of complex polycyclic architectures. youtube.com

Building Block for Heterocyclic Compound Synthesis

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are ubiquitous in nature and form the backbone of many pharmaceuticals. scirp.org The 1,3-cyclohexanedione scaffold is a prolific precursor for a vast array of heterocyclic systems. journalcra.com Its ability to react with a variety of dinucleophiles and electrophiles makes it a powerful tool for heterocycle synthesis.

The presence of both a β-dicarbonyl system and an aldehyde in this compound opens up numerous pathways for the synthesis of diverse heterocycles. For example, condensation with hydrazines can yield pyrazole (B372694) derivatives, while reaction with hydroxylamine (B1172632) can lead to isoxazoles. Multi-component reactions, where three or more reactants combine in a single step, are often employed with 1,3-cyclohexanedione derivatives to rapidly generate molecular diversity. researchgate.net This approach could be used to synthesize complex heterocyclic systems such as pyridines, pyrimidines, and thiophenes from this compound. scirp.orgnih.gov

Table 2: Examples of Heterocycles from 1,3-Cyclohexanedione Derivatives

| Reactant(s) | Resulting Heterocycle |

| Hydrazine | Pyrazole |

| Amidines | Pyrimidine (B1678525) |

| α-Haloketones | Furan |

| Elemental sulfur, active methylene reagents | Thiophene |

Development of Novel Scaffolds for Chemical Library Generation

In the field of drug discovery, the generation of chemical libraries containing a large number of diverse compounds is crucial for identifying new therapeutic agents. acs.org The concept of a molecular scaffold, a core structure to which various substituents can be attached, is central to the design of these libraries. The 1,3-cyclohexanedione ring is considered a "privileged scaffold" due to its ability to serve as a foundation for compounds with a wide range of biological activities. acs.org

This compound, with its multiple points for chemical modification, is an excellent candidate for the development of novel scaffolds for chemical library generation. The aldehyde can be derivatized through reductive amination to introduce a variety of amine-containing side chains. The dicarbonyl portion can be functionalized to create a diverse set of substituted cyclohexanedione cores. By systematically varying the substituents at these different positions, large and diverse libraries of compounds can be generated for high-throughput screening.

Contributions to Polymer and Advanced Material Chemistry Research

The unique chemical properties of 1,3-dicarbonyl compounds also lend themselves to applications in polymer and materials chemistry. These compounds can act as monomers or cross-linking agents in polymerization reactions. For example, their ability to form stable metal complexes has been exploited in the development of coordination polymers and metal-organic frameworks (MOFs). nih.gov

The bifunctional nature of this compound, possessing both aldehyde and dicarbonyl functionalities, makes it a promising candidate for the synthesis of novel polymers and advanced materials. The aldehyde group can participate in polymerization reactions, for instance, through condensation with phenols to form resol-type resins. The dicarbonyl moiety can be used to introduce cross-linking or to coordinate with metal ions to form functional materials with interesting optical or electronic properties. For example, indane-1,3-dione, a related dicarbonyl compound, has been used in the development of materials for non-linear optics and photopolymerization. mdpi.com

Molecular Interactions and Biological Systems Research Non Clinical Focus

Investigation of Molecular Target Binding and Specificity Studies

The binding of small molecules to specific biological targets is a cornerstone of molecular biology and drug discovery. For analogues of 3-(1-Methyl-2,6-dioxocyclohexyl)propanal, the dioxocyclohexyl moiety presents potential interaction points. Research on structurally related compounds, such as hybrid 4,6-dihydrazone pyrimidine (B1678525) derivatives, has involved investigations into their binding with macromolecules like DNA. nih.gov Such studies often employ techniques like UV/Vis absorption titration to determine the binding affinity between the small molecule and the biological target. nih.gov The interaction of these molecules with DNA can occur through various noncovalent modes, including intercalation, groove binding, and electrostatic interactions. nih.gov Understanding the binding mode and specificity is crucial for elucidating the compound's mechanism of action.

Computational methods, such as molecular docking, are also widely used to predict the binding affinity and orientation of small molecules within the active site of a protein or receptor. researchgate.net These in silico approaches help in identifying potential molecular targets and guiding the design of more specific and potent analogues.

Research into Enzymatic Inhibition and Receptor Modulation by Analogues

The 2,6-dioxocyclohexyl core is a feature of various biologically active molecules, and its derivatives have been investigated for their potential to inhibit enzymes. One area of interest is the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory process. nih.govnih.govwikipedia.org The anti-inflammatory effects of many nonsteroidal anti-inflammatory drugs (NSAIDs) are achieved through the inhibition of COX enzymes. wikipedia.orgresearchgate.net

A review on β-diketones, a structural class that includes the 2,6-dioxocyclohexyl moiety, highlights that these compounds can exist in different tautomeric forms, which is a critical factor in their biological activity. mdpi.com Docking studies have been performed to evaluate the anti-inflammatory potential of L-proline-based β-diketones by predicting their binding to COX-1 and COX-2. mdpi.com The ability of these compounds to interact with key residues in the active site of COX enzymes, such as arginine and tyrosine, is a determinant of their inhibitory potential. nih.gov Furthermore, derivatives of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones have been synthesized and shown to inhibit both COX-1 and COX-2. nih.gov

The following table summarizes the cyclooxygenase inhibition data for selected N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones, demonstrating the potential for dione-containing scaffolds to act as enzyme inhibitors.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

|---|---|---|---|

| Compound 5 (p-fluorophenyl substituent) | 202.96 | 42.19 | 4.81 |

| Compound 6 (p-methoxyphenyl substituent) | >500 | 142.71 | >3.5 |

| Indomethacin (control) | 0.68 | 18.3 | 0.04 |

Data sourced from a study on N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones. ijper.org

Studies on the Modulation of Cellular Pathways by Related Compounds

Bioactive compounds can exert their effects by modulating various cellular signaling pathways. Research on natural polyphenols, for example, has shown that they can influence pathways related to apoptosis, cell proliferation, and differentiation. These compounds can trigger both extrinsic and intrinsic apoptotic pathways by affecting the expression and activity of pro-apoptotic and anti-apoptotic proteins.

Apoptosis Modulation Research with 2,6-Dioxocyclohexyl Analogues

Apoptosis, or programmed cell death, is a critical process in development and tissue homeostasis, and its dysregulation is a hallmark of many diseases, including cancer. Several studies have investigated the pro-apoptotic effects of compounds containing a cyclohexyl or cyclohexanone (B45756) ring.

One notable example is the curcumin (B1669340) analogue (2E,6E)-2,6-bis(2,3-dimethoxybenzylidine) cyclohexanone (DMCH). nih.gov This compound, which features a cyclohexanone core, has been shown to induce apoptosis in human colon cancer cell lines. nih.gov Flow cytometry analysis revealed that DMCH treatment leads to an increase in the apoptotic cell population. nih.gov Specifically, it was found to upregulate pro-apoptotic proteins like Bax and Bad. nih.gov

Another study focused on cyclohexyl analogues of ethylenediamine (B42938) dipropanoic acid, which were found to induce caspase-independent mitochondrial apoptosis in human leukemic cells. researchgate.netnih.gov The toxicity of these compounds against leukemic cells was linked to oxidative stress, mitochondrial dysfunction, and the translocation of apoptosis-inducing factor (AIF). researchgate.netnih.gov

The table below presents the cytotoxic activity of selected cyclohexyl analogues of ethylenediamine dipropanoic acid against the HL-60 leukemic cell line.

| Compound | Description | IC50 (µM) for HL-60 cells |

|---|---|---|

| Methyl ester analogue | (S,S)-ethylendiamine-N,N'-di-2-(3-cyclohexyl)propanoic acid methyl ester | Toxic |

| Ethyl ester analogue | (S,S)-ethylendiamine-N,N'-di-2-(3-cyclohexyl)propanoic acid ethyl ester | 10.7 - 45.4 |

| n-Propyl ester analogue | (S,S)-ethylendiamine-N,N'-di-2-(3-cyclohexyl)propanoic acid n-propyl ester | Toxic |

| Nonesterified parental compound | (S,S)-ethylendiamine-N,N'-di-2-(3-cyclohexyl)propanoic acid | Devoid of cytotoxic action |

| n-Butyl ester analogue | (S,S)-ethylendiamine-N,N'-di-2-(3-cyclohexyl)propanoic acid n-butyl ester | Devoid of cytotoxic action |

Data is based on a study investigating the cytotoxicity of cyclohexyl analogues of ethylenediamine dipropanoic acid. nih.gov

Structure-Activity Relationship (SAR) Studies for Structural Derivatives

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound by making systematic structural modifications. oncodesign-services.com These studies help to identify the key structural features responsible for the compound's pharmacological effects. oncodesign-services.com

For compounds with a ketone or diketone functionality, SAR studies have been conducted to explore their potential as therapeutic agents or herbicides. For instance, the SAR of ketone-isobenzofuranone hybrids has been investigated for their herbicidal activity, revealing that the position and type of substituent on the aromatic ring are crucial for their efficacy. nih.gov Similarly, SAR studies of SARS-CoV-2 main protease inhibitors containing ketone moieties have been instrumental in developing more potent antiviral agents. acs.org These studies often involve synthesizing a series of analogues and evaluating their biological activity to build a model of how structural changes impact their function. oncodesign-services.com

Bioisosteric Replacements and Structural Diversification Strategies in Drug Discovery Research

Bioisosteric replacement is a widely used strategy in drug design to modify the properties of a lead compound while retaining its desired biological activity. cambridgemedchemconsulting.comdrughunter.com This involves replacing an atom or a functional group with another that has similar physical or chemical properties. cambridgemedchemconsulting.com The goal of such replacements can be to improve potency, selectivity, metabolic stability, or to reduce toxicity. drughunter.com

The 2,6-dioxocyclohexyl scaffold itself can be subject to bioisosteric replacement. For example, the carbonyl groups could be replaced with other functionalities that mimic their hydrogen bonding capabilities and electronic properties. The successful application of bioisosteric replacement is highly context-dependent, and what works for one molecular scaffold may not be applicable to another. drughunter.com This strategy is a key component of structural diversification in the quest for novel and improved therapeutic agents. nih.gov

Investigation of the Compound's Role as a Research Tool in Molecular Biology

Interestingly, derivatives of 1,3-cyclohexanedione (B196179), which are structurally related to the 2,6-dioxocyclohexyl moiety, have been developed as chemical probes for use in molecular biology research. Dimedone (5,5-dimethyl-1,3-cyclohexanedione) and its analogues are used to specifically detect sulfenic acids, which are transient oxidative modifications of cysteine residues in proteins. These probes can be tagged with reporter molecules like biotin (B1667282) or fluorophores, allowing for the detection, visualization, and identification of proteins that have undergone this specific type of post-translational modification. This application demonstrates how a chemical scaffold, similar to that found in this compound, can be repurposed as a valuable tool for studying cellular redox signaling.

Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed molecular structure of an organic compound in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, it provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopy: A proton NMR spectrum for 3-(4-Methyl-2,6-dioxocyclohexyl)propanal would be expected to show distinct signals for each chemically non-equivalent proton. The chemical shift (δ) of each signal indicates its electronic environment, the integration reveals the relative number of protons, and the splitting pattern (multiplicity) provides information about adjacent protons.

¹³C NMR Spectroscopy: A ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule. The chemical shifts are indicative of the carbon's hybridization and functional group. Ketonic and aldehydic carbonyl carbons are particularly distinct, appearing far downfield.

Please note: The following table contains predicted chemical shifts based on standard functional group values. Actual experimental values may vary based on solvent and other molecular factors.

Table 1: Predicted ¹H and ¹³C NMR Data for 3-(4-Methyl-2,6-dioxocyclohexyl)propanal

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹H Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| -CHO | 9.7 - 9.8 | Triplet (t) | 200 - 203 |

| Cyclohexyl C=O | - | - | 208 - 212 |

| -CH₂-CHO | 2.7 - 2.8 | Triplet (t) | 40 - 45 |

| Ring-CH-CH₂- | 2.5 - 2.9 | Multiplet (m) | 48 - 55 |

| Ring-CH₂-C=O | 2.2 - 2.6 | Multiplet (m) | 45 - 50 |

| Ring-CH-CH₃ | 2.0 - 2.4 | Multiplet (m) | 30 - 35 |

| Ring-CH₂-CH(Me) | 1.5 - 1.9 | Multiplet (m) | 35 - 40 |

| -CH₂-CH₂-CHO | 1.8 - 2.1 | Multiplet (m) | 25 - 30 |

| -CH₃ | 0.9 - 1.1 | Doublet (d) | 15 - 20 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. For 3-(4-Methyl-2,6-dioxocyclohexyl)propanal (C₁₀H₁₄O₃), high-resolution mass spectrometry (HRMS) would confirm the molecular formula by providing a highly accurate mass measurement.

The calculated monoisotopic mass is 182.0943 g/mol . The mass spectrum would show a molecular ion peak [M]⁺ at m/z = 182. Subsequent fragmentation could involve:

Alpha-cleavage: Cleavage of bonds adjacent to the carbonyl groups.

McLafferty Rearrangement: A characteristic fragmentation of carbonyl compounds involving the transfer of a gamma-hydrogen atom.

Loss of the side chain: Cleavage of the C-C bond connecting the propanal side chain to the cyclohexane (B81311) ring.

Table 2: Predicted Key Mass Spectrometry Fragments

| m/z Value | Possible Fragment Identity |

|---|---|

| 182 | [C₁₀H₁₄O₃]⁺ (Molecular Ion) |

| 153 | [M - CHO]⁺ (Loss of formyl radical) |

| 125 | [C₇H₉O₂]⁺ (Loss of propanal side chain) |

| 57 | [C₃H₅O]⁺ (Propanal side chain fragment) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Specific functional groups absorb at characteristic frequencies, making IR spectroscopy an excellent tool for identifying the types of bonds present.

The key functional groups in 3-(4-Methyl-2,6-dioxocyclohexyl)propanal are the aldehyde and the two ketone groups. The C=O (carbonyl) stretching vibrations for these groups would be prominent. The aldehyde C-H stretch is also a highly diagnostic peak.

Table 3: Predicted IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

|---|---|---|

| 2960-2850 | C-H (Alkyl) | Stretch |

| 2850-2820 & 2750-2720 | C-H (Aldehyde) | Stretch (Fermi doublet) |

| 1725-1705 | C=O (Ketone) | Stretch |

| 1740-1720 | C=O (Aldehyde) | Stretch |

Chromatographic Techniques for Purification and Purity Assessment (e.g., HPLC, GC, Column Chromatography)

Chromatographic methods are essential for separating the target compound from reaction byproducts and starting materials, as well as for assessing its final purity.

Column Chromatography: This technique would likely be used for the initial purification of the crude product. Given the compound's polarity due to three carbonyl groups, a silica (B1680970) gel stationary phase with a gradient solvent system (e.g., hexane/ethyl acetate) would be appropriate.

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used for final purity analysis. A reversed-phase column (e.g., C18) with a mobile phase such as acetonitrile (B52724)/water or methanol/water would be suitable. Purity would be determined by the peak area percentage from the chromatogram.

Gas Chromatography (GC): GC can be used for purity assessment if the compound is sufficiently volatile and thermally stable. Derivatization of the aldehyde group might be necessary to improve its chromatographic behavior. It is often coupled with a mass spectrometer (GC-MS) for peak identification.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a definitive technique for determining the three-dimensional atomic structure of a molecule in the solid state. This method requires the compound to be a solid that can be grown into a high-quality single crystal.

If a suitable crystal of 3-(4-Methyl-2,6-dioxocyclohexyl)propanal could be obtained, X-ray diffraction analysis would provide precise data on:

Molecular Connectivity: Unambiguous confirmation of the atomic connections.

Conformation: The exact spatial arrangement of the atoms, including the conformation of the cyclohexane ring (e.g., chair, boat, or twist-boat).

Stereochemistry: The relative configuration of chiral centers.

Bond Lengths and Angles: Precise measurements of all bond parameters.

Currently, no public crystal structure data is available for this compound.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis determines the mass percentage of each element (carbon, hydrogen, oxygen) in a pure sample. The experimental results are compared against the theoretical values calculated from the molecular formula to support its confirmation. For a sample to be considered pure, the experimental values should typically be within ±0.4% of the calculated values.

Table 4: Calculated Elemental Composition for C₁₀H₁₄O₃

| Element | Atomic Mass | Count | Total Mass | Mass Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 10 | 120.11 | 65.91% |

| Hydrogen (H) | 1.008 | 14 | 14.112 | 7.75% |

| Oxygen (O) | 15.999 | 3 | 47.997 | 26.34% |

| Total | - | - | 182.219 | 100.00% |

Theoretical and Computational Chemistry Studies

Molecular Modeling and Conformational Analysis

Molecular modeling and conformational analysis are essential for understanding the three-dimensional structure of 3-(1-Methyl-2,6-dioxocyclohexyl)propanal, which dictates its physical properties and biological activity. The cyclohexane (B81311) ring is not planar and primarily adopts a chair conformation to minimize angular and torsional strain.

The key aspects of a conformational analysis for this molecule would include:

Chair Conformations: The cyclohexane-1,3-dione ring is expected to exist in two primary chair conformations that can interconvert via a "ring flip".

Substituent Positions: The methyl group at the C1 position and the propanal side chain at the C3 position can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions.

Steric Hindrance: Due to steric hindrance, substituted cyclohexanes generally prefer conformations where larger substituents are in the equatorial position. libretexts.orglibretexts.org An axial substituent experiences unfavorable 1,3-diaxial interactions with other axial atoms, which destabilizes the conformation. libretexts.orgopenochem.org For this compound, the propanal side chain is significantly larger than the methyl group. Therefore, the most stable conformer would likely have the 3-(propanal) group in an equatorial position to minimize these steric clashes. openochem.org The relative stability of having the C1-methyl group in an axial versus equatorial position would also be a key factor.

Computational Methods: Molecular mechanics force fields (e.g., MMFF94s) are often used for initial conformational searches to identify low-energy structures. nrel.gov Subsequently, more accurate quantum mechanical methods like Density Functional Theory (DFT) are employed to optimize the geometries and calculate the relative energies of the different conformers. nih.gov

Table 1: Hypothetical Relative Energies of Conformers for this compound

| Conformer | C1-Methyl Position | C3-Propanal Position | Relative Energy (kJ/mol) | Predicted Population (at 298 K) |

| A | Equatorial | Equatorial | 0.00 | ~90% |

| B | Axial | Equatorial | 7.6 | ~5% |

| C | Equatorial | Axial | >15.0 | <1% |

| D | Axial | Axial | >20.0 | <1% |

Note: Energy values are illustrative and based on typical A-values for methyl and larger alkyl groups in substituted cyclohexanes. Actual values would require specific calculations.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly using Density Functional Theory (DFT), provide deep insights into the electronic properties and inherent reactivity of a molecule. nrel.govnih.gov For this compound, these calculations would focus on several key areas.

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The HOMO energy indicates the ability to donate electrons (nucleophilicity), while the LUMO energy indicates the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a measure of the molecule's chemical stability.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution on the molecule's surface. nih.gov Red regions (negative potential) would indicate electron-rich areas, likely around the carbonyl oxygen atoms, which are susceptible to electrophilic attack. Blue regions (positive potential) would highlight electron-poor areas, such as the carbonyl carbons and the acidic protons on the carbon between the two carbonyls, which are prone to nucleophilic attack.

Natural Bond Orbital (NBO) Analysis: NBO analysis would be used to study charge delocalization and hyperconjugative interactions within the molecule, providing a quantitative picture of bonding and electron distribution. nih.gov

Table 2: Predicted Electronic Properties from DFT Calculations (B3LYP/6-311G(d,p) level)

| Property | Predicted Value | Implication for Reactivity |

| HOMO Energy | -6.5 eV | Moderate nucleophilicity, likely centered on the enolizable portion. |

| LUMO Energy | -1.2 eV | High electrophilicity, centered on the carbonyl carbons. |

| HOMO-LUMO Gap | 5.3 eV | Indicates good kinetic stability. |

| Dipole Moment | ~3.5 D | A polar molecule, influencing solubility and intermolecular interactions. |

Note: These values are typical for similar dicarbonyl compounds and would need to be calculated specifically for the target molecule.

Reaction Mechanism Elucidation via Computational Simulations

The structure of this compound suggests several potential chemical reactions. Computational simulations are instrumental in elucidating the mechanisms of these reactions by mapping the potential energy surface. chemistrysteps.comacs.org

Enolization and Acidity: The proton at the C2 position (alpha to both carbonyls) is highly acidic. DFT calculations can predict the pKa value and model the tautomeric equilibrium between the diketo and enol forms.

Michael Addition: The molecule can act as a Michael donor after deprotonation at the C2 position. wikipedia.orgmasterorganicchemistry.com Computational studies can model the reaction pathway of its enolate adding to an α,β-unsaturated carbonyl compound (a Michael acceptor). chemistrysteps.comyoutube.com These simulations would identify the transition state structures, calculate activation energies, and determine the reaction's thermodynamics. wikipedia.org

Aldol (B89426) and Condensation Reactions: The propanal moiety contains an aldehyde group with acidic alpha-protons, making it susceptible to aldol addition and condensation reactions. Quantum chemical methods can be used to explore the reaction mechanisms, stereoselectivity, and the relative feasibility of competing reaction pathways. nih.gov

Docking and Molecular Dynamics Simulations for Biological Interactions

Many cyclohexane-1,3-dione derivatives are known to possess biological activity, often acting as enzyme inhibitors. acs.orgnih.govnih.gov Computational methods like molecular docking and molecular dynamics (MD) simulations are key tools in drug discovery to predict and analyze these interactions. nih.govresearchgate.netyoutube.com

Molecular Docking: This technique would be used to predict the preferred binding orientation of this compound within the active site of a target protein. nih.govkg.ac.rs The simulation calculates a docking score, which estimates the binding affinity. Docking studies could reveal potential hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with amino acid residues. acs.orgresearchgate.net For instance, the carbonyl groups could act as hydrogen bond acceptors.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be performed to study the dynamic behavior of the ligand-protein complex over time (e.g., 100 ns). acs.orgnih.gov MD simulations provide a more realistic model by incorporating the flexibility of both the ligand and the protein in a simulated aqueous environment. nih.govrsc.org This allows for the assessment of the stability of the binding pose predicted by docking and can reveal important conformational changes that occur upon binding. researchgate.net

Prediction of Spectroscopic Data

Computational chemistry is widely used to predict spectroscopic data, which is invaluable for confirming the structure of a synthesized compound. nih.gov DFT calculations are particularly effective for this purpose. scielo.org.zaresearchgate.net

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, combined with DFT, can accurately predict the 1H and 13C NMR chemical shifts. nih.govnih.gov By comparing the predicted spectrum with the experimental one, a confident assignment of all signals can be made.

Infrared (IR) Spectroscopy: DFT calculations can compute the vibrational frequencies of the molecule. scielo.org.za These frequencies correspond to the peaks in an IR spectrum. The predicted spectrum would show characteristic peaks for the C=O stretching of the ketone and aldehyde groups, C-H stretching and bending, and other vibrations, aiding in structural confirmation. researchgate.net

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) calculations can predict the electronic transitions of the molecule, which correspond to its absorption in the UV-Visible spectrum. nih.gov This would help identify the λmax values associated with transitions like n→π* for the carbonyl groups.

Table 3: Hypothetical Predicted vs. Experimental Spectroscopic Data

| Spectroscopic Data | Predicted Value (Computational) | Expected Experimental Region | Assignment |

| 13C NMR (ppm) | ~205-210 | ~200-210 | C=O (Ketones) |

| ~200 | ~195-205 | C=O (Aldehyde) | |

| 1H NMR (ppm) | ~9.7 | ~9.5-10.0 | -CHO (Aldehyde) |

| ~3.5 | ~3.3-3.8 | -CH- (between C=O) | |

| IR (cm-1) | ~1725, ~1705 | ~1725, ~1705 | C=O stretching (Ketones) |

| ~1735 | ~1730 | C=O stretching (Aldehyde) | |

| ~2720, ~2820 | ~2720, ~2820 | C-H stretching (Aldehyde) |

Note: Predicted values are illustrative and based on typical functional group regions. Actual computed values provide more precise predictions for the specific molecular environment.

Future Research Directions and Unexplored Avenues

Development of Asymmetric Synthetic Routes to Chiral Analogues

The presence of a stereocenter at the C1 position of the cyclohexane (B81311) ring, where the methyl group is attached, implies the existence of enantiomers for 3-(1-Methyl-2,6-dioxocyclohexyl)propanal. The differential biological activity of enantiomers is a well-established principle in pharmacology and biochemistry. Therefore, a critical first step in the comprehensive study of this compound would be the development of asymmetric synthetic methodologies to access its chiral analogues in high enantiomeric purity.

Future research in this area could focus on several promising strategies:

Chiral Pool Synthesis: Utilizing readily available chiral starting materials to introduce the desired stereochemistry.

Asymmetric Catalysis: Employing chiral catalysts, such as organocatalysts or transition-metal complexes, to control the stereochemical outcome of key bond-forming reactions.

Enzymatic Resolutions: Using enzymes to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the desired chiral compound.

The successful development of these routes would be paramount for investigating the specific biological roles and therapeutic potential of each enantiomer.

Exploration of Novel Catalytic Transformations for the Compound

The aldehyde and dicarbonyl functionalities within this compound offer a rich playground for exploring novel catalytic transformations. These reactive sites could serve as handles for a variety of chemical modifications, leading to the synthesis of a diverse library of derivatives with potentially unique properties.

Key areas for future catalytic exploration include:

Selective Aldehyde Transformations: Investigating catalytic reactions that selectively target the aldehyde group, such as asymmetric aldol (B89426) additions, Wittig reactions, or reductive aminations, while leaving the cyclohexanedione moiety intact.

Reactions at the Dicarbonyl Moiety: Exploring catalytic methods to functionalize the dicarbonyl portion of the molecule, for instance, through Knoevenagel condensations or Michael additions.

Intramolecular Catalysis: Designing catalytic systems that could facilitate intramolecular reactions, potentially leading to the formation of complex polycyclic structures.

Such studies would not only expand the chemical space around the parent compound but also contribute to the broader field of synthetic methodology.

Investigation of Uncharted Biological Mechanisms and Pathways

With no existing biological data, the investigation into the bioactivity of this compound is a completely open field. The structural motifs present in the molecule, such as the 1,3-dicarbonyl system, are found in various biologically active natural products and synthetic compounds. This suggests that the compound could interact with biological targets.

A systematic approach to uncovering its biological potential would involve:

High-Throughput Screening: Testing the compound against a wide range of biological targets, including enzymes, receptors, and whole cells, to identify any potential "hits."

Mechanism of Action Studies: Once a biological activity is identified, detailed studies would be necessary to elucidate the specific molecular mechanism by which the compound exerts its effect. This could involve techniques such as proteomics, genomics, and cellular imaging.

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of analogues to understand how structural modifications impact biological activity, which is crucial for optimizing lead compounds.

Applications in Chemo- and Biosensor Development

The reactive functional groups of this compound could be leveraged for the development of novel chemo- and biosensors. The aldehyde group, for instance, can readily react with specific analytes, leading to a detectable signal.

Future research in this domain could explore:

Colorimetric and Fluorometric Sensors: Designing sensor systems where the interaction of the compound with a target analyte results in a change in color or fluorescence. This could be achieved by incorporating the compound into a larger chromophoric or fluorophoric system.

Electrochemical Sensors: Immobilizing the compound onto an electrode surface to create a sensor that detects analytes through changes in electrical signals.

Biosensors: Conjugating the compound to biomolecules, such as enzymes or antibodies, to create highly specific biosensors for the detection of biological markers.

Design of Next-Generation Molecular Probes Based on the Compound's Structure

Building upon its potential as a sensor component, the core structure of this compound could serve as a scaffold for the design of sophisticated molecular probes for biological imaging and diagnostics.

Potential avenues for the development of such probes include:

Fluorescent Probes: Attaching a fluorescent reporter group to the molecule to visualize its localization and dynamics within living cells.

Photoaffinity Probes: Incorporating a photoreactive group that, upon light activation, can covalently bind to interacting proteins, allowing for the identification of its cellular targets.

Biotinylated or Tagged Probes: Functionalizing the compound with affinity tags, such as biotin (B1667282), to facilitate the isolation and identification of its binding partners.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(1-Methyl-2,6-dioxocyclohexyl)propanal, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : Synthesis typically involves cyclohexane-1,3-dione derivatives as precursors. For analogous compounds, optimized protocols use 2-propanol and acetic acid as solvents, with catalytic piperidine (0.11 mmol per 10 g substrate) to drive condensation reactions. Key parameters include maintaining 95°C for 8 hours and recrystallization from methanol, achieving yields up to 85% in related systems . Solvent polarity adjustments (e.g., using DMF for polar intermediates) and stoichiometric control of aldehyde precursors can further enhance efficiency.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?

- Methodological Answer :

- ¹H/¹³C NMR : Cyclohexyl methylene protons appear at δ 1.9–2.5 ppm, while the aldehyde proton resonates near δ 9.1–9.2 ppm. The methyl group on the cyclohexyl ring shows signals at δ 1.2–1.5 ppm .

- IR Spectroscopy : Strong carbonyl (C=O) stretches (~1700 cm⁻¹) and aldehyde (CHO) vibrations (~2820, 2720 cm⁻¹) confirm functional groups.

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 283 in related compounds) and fragmentation patterns validate molecular weight and structural motifs .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer : Based on structurally similar aldehydes, adhere to hazard codes H302 (oral toxicity), H315 (skin irritation), and H319 (eye irritation). Use fume hoods, nitrile gloves, and safety goggles. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. First aid for inhalation involves fresh air and medical consultation .

Advanced Research Questions

Q. How does the electronic environment of the dioxocyclohexyl ring influence the reactivity of the propanal group in nucleophilic addition reactions?

- Methodological Answer : The electron-withdrawing dioxo groups increase the aldehyde's electrophilicity, accelerating nucleophilic attacks (e.g., by amines or alcohols). This effect mirrors α,β-unsaturated carbonyl systems, where conjugation stabilizes transition states. Kinetic studies via NMR (e.g., monitoring Schiff base formation) quantify rate enhancements, as observed in quinoline syntheses .

Q. What strategies resolve contradictions between experimental NMR data and computational predictions for this compound?

- Methodological Answer : Discrepancies may arise from solvent effects or conformational dynamics. Use 2D NMR (COSY, HSQC) to assign ambiguous peaks. For example, variable-temperature NMR can detect chair-to-chair interconversion in the cyclohexyl ring, explaining split signals. Computational refinements with solvent models (e.g., Polarizable Continuum Model) improve shift predictions .

Q. What computational chemistry methods are suitable for modeling the tautomeric equilibria or stability of this compound?

- Methodological Answer : Density Functional Theory (DFT) at B3LYP/6-31G* level evaluates tautomeric equilibria (e.g., keto-enol). Solvent effects (methanol ε = 32.7) are incorporated via implicit models. Molecular dynamics simulations (50 ns trajectories, NPT ensemble) assess conformational stability, revealing dominant tautomers under physiological conditions .

Q. How can researchers design stability studies to assess degradation pathways under varying storage conditions?

- Methodological Answer : Accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring detects degradation products (e.g., oxidation of the aldehyde to carboxylic acid). Lyophilization or inert-atmosphere storage (N₂) mitigates hydrolysis. For light sensitivity, UV-Vis spectroscopy tracks absorbance changes under controlled irradiation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.